molecular formula C13H11BrN2O2S B10938091 Methyl {[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetate

Methyl {[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B10938091
M. Wt: 339.21 g/mol
InChI Key: FQGXDQWDSSBARU-UHFFFAOYSA-N
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Description

Methyl {[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetate is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromophenyl group attached to a pyrimidine ring, which is further connected to a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl {[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetate typically involves the reaction of 4-bromophenylpyrimidine with a suitable thiol reagent, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl {[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl {[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl {[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetate is unique due to its specific combination of a bromophenyl group with a pyrimidine ring and a sulfanyl acetate moiety. This structure provides a distinct set of chemical properties and biological activities that differentiate it from other similar compounds .

Properties

Molecular Formula

C13H11BrN2O2S

Molecular Weight

339.21 g/mol

IUPAC Name

methyl 2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanylacetate

InChI

InChI=1S/C13H11BrN2O2S/c1-18-12(17)8-19-13-15-7-6-11(16-13)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3

InChI Key

FQGXDQWDSSBARU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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